5-Ethynylpyridin-3-amine

Beschreibung

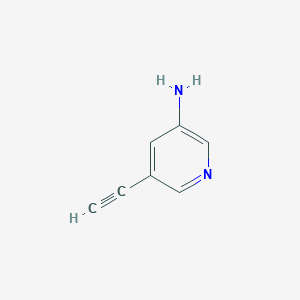

5-Ethynylpyridin-3-amine (CAS: 667932-40-3) is a pyridine derivative with the molecular formula C₇H₆N₂ and a molecular weight of 118.14 g/mol . Its structure features an ethynyl group (–C≡CH) at the 5-position and an amine group (–NH₂) at the 3-position of the pyridine ring (Fig. 1). Key physical properties include a boiling point of 303.9±27.0°C, density of 1.1±0.1 g/cm³, and a logP value of 0.4, indicating moderate hydrophobicity . The compound is synthesized via a base-mediated reaction using Na₂CO₃ in methanol, achieving a 96% yield after purification .

Its ethynyl group enables applications in click chemistry and coordination chemistry (e.g., palladium cage synthesis) , while the amine group enhances solubility and reactivity in biochemical contexts, such as histidine-specific labeling in live cells .

Eigenschaften

IUPAC Name |

5-ethynylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-2-6-3-7(8)5-9-4-6/h1,3-5H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RABZADLCEONCJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50610491 | |

| Record name | 5-Ethynylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667932-40-3 | |

| Record name | 5-Ethynylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50610491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynylpyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylpyridin-3-amine can be achieved through various synthetic routes. One common method involves the Sonogashira coupling reaction, where a halogenated pyridine derivative reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst . The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Ethynylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form corresponding alkanes.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed:

Oxidation: Formation of pyridine carboxylic acids.

Reduction: Formation of ethylpyridin-3-amine.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

5-Ethynylpyridin-3-amine serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Produces nitro derivatives.

- Reduction : Yields corresponding primary or secondary amines.

- Substitution Reactions : Facilitates the formation of various alkyl or aryl derivatives depending on the substituents used.

These transformations make it valuable in the development of new materials and compounds in organic synthesis.

Biological Activities

Research indicates that this compound exhibits potential biological activities, particularly:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

Case Study: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be lower than those of standard antibiotics, indicating potential for development into novel antimicrobial agents .

Pharmaceutical Applications

The pharmaceutical industry is exploring this compound for its potential as a drug candidate. Its structural properties allow for modifications that can enhance efficacy and reduce side effects.

Drug Development

Research is ongoing to evaluate its effectiveness against various conditions, including:

- Cancer : Preliminary studies suggest that certain analogs may inhibit tumor growth through specific molecular pathways.

- Neurological Disorders : The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

In a study investigating neuroprotective properties, researchers found that this compound analogs significantly reduced neuronal cell death in models of oxidative stress. This suggests potential applications in treating conditions like Alzheimer's and Parkinson's disease .

Industrial Applications

Beyond its chemical and biological significance, this compound is utilized in industrial applications, particularly in the production of agrochemicals. Its derivatives are being studied for use as herbicides and pesticides due to their efficacy against plant pathogens.

Summary Table of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Chemistry | Intermediate for organic synthesis | Enables various transformations |

| Biology | Antimicrobial and anti-inflammatory studies | Significant antibacterial activity noted |

| Pharmaceuticals | Drug development for cancer and neurological disorders | Potential neuroprotective effects observed |

| Industry | Production of agrochemicals | Effective against plant pathogens |

Wirkmechanismus

The mechanism of action of 5-Ethynylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules . These interactions can modulate the activity of the target, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Electronic and Steric Effects

- Ethynyl vs. Trimethylsilyl (TMS)-Ethynyl : The ethynyl group in this compound is electron-withdrawing due to sp-hybridization, enhancing reactivity in cross-coupling reactions. In contrast, TMS-protected analogs (e.g., 5-Chloro-3-((TMS)ethynyl)pyridin-2-amine) require deprotection steps, increasing synthetic complexity .

- Substituent Position : Moving the ethynyl group from C5 to C3 (as in 3-Ethynylaniline) reduces ring planarity, affecting π-π stacking in coordination chemistry .

Functional Group Diversity

- Halogenated Derivatives : Chloro (Cl) or trifluoromethyl (CF₃) groups (e.g., 5-Chloro-3-((TMS)ethynyl)pyridin-2-amine) improve metabolic stability in pharmaceuticals but reduce solubility .

- Methoxy and Methyl Groups : 6-Methoxy-5-methylpyridin-3-amine exhibits enhanced steric bulk and electron-donating effects, favoring applications in catalysis or materials science .

Biologische Aktivität

5-Ethynylpyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with an ethynyl group and an amino group. This unique structure allows for versatile interactions with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of the ethynyl and amino groups facilitates these interactions, making it a candidate for targeting multiple pathways involved in disease processes.

Key Biological Targets

- Kinases : this compound has shown potential in inhibiting various kinases associated with cancer progression, including c-MET, FLT3, and KDR kinases .

- Integrins : The compound may also interact with integrins involved in tumor neovascularization, suggesting antiangiogenic properties .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Antitumor Activity

- Mechanistic Insights

- Inflammatory Response Modulation

Q & A

Basic: What are the established synthetic routes for 5-Ethynylpyridin-3-amine, and what experimental conditions are critical for its preparation?

Answer:

A solvent-free approach under inert atmosphere (e.g., argon) at elevated temperatures (~200°C) is a viable method for synthesizing pyridin-3-amine derivatives. For example, 5-arylamino-1,2,4-triazines can react with cyclopentene derivatives under these conditions, followed by recrystallization in ethanol to isolate the product . Key factors include precise temperature control, inert gas purging to prevent oxidation, and solvent selection for purification. Alternative routes may involve Sonogashira coupling to introduce the ethynyl group, though specific protocols for 5-ethynyl substitution require optimization.

Basic: How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

Answer:

- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to identify characteristic peaks for the ethynyl group (e.g., sp-hybridized carbons at ~70–90 ppm in NMR) and amine protons (broad singlet near 5–6 ppm in NMR). Compare with literature data for analogous compounds, such as 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine .

- Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine or ethynyl substituents .

- X-ray Crystallography: For unambiguous confirmation, grow single crystals and analyze intermolecular interactions (e.g., hydrogen bonding between amine groups and pyridine nitrogen atoms) .

Advanced: How can machine learning or computational methods optimize the synthesis of this compound?

Answer:

Machine learning frameworks like LabMate.AI can predict optimal reaction parameters (e.g., temperature, catalyst loading) by training on historical data from similar reactions, such as C–N coupling or ethynylation reactions. For instance, neural networks trained on Ugi reaction datasets can identify non-intuitive conditions (e.g., solvent polarity, stoichiometry) to maximize yield and minimize side products . Researchers should validate predictions with small-scale experiments before scaling.

Advanced: How should researchers resolve contradictions in spectral data or unexpected reaction outcomes during synthesis?

Answer:

- Contradictory NMR Peaks: Re-examine solvent effects (e.g., deuterated solvents) or dynamic processes (e.g., tautomerism). For example, pyridin-3-amine derivatives may exhibit rotational barriers around the ethynyl group, leading to splitting patterns that require variable-temperature NMR .

- Unexpected Byproducts: Use LC-MS or GC-MS to trace intermediates. For instance, in the synthesis of 3-chloropyridin-2-amine, Cl⋯Cl interactions (3.278 Å) were identified as a source of dimeric byproducts via X-ray crystallography .

- Methodological Adjustments: Apply iterative hypothesis testing, as outlined in qualitative research frameworks, to systematically isolate variables (e.g., reaction time, catalyst purity) .

Advanced: What strategies are recommended for studying the structure-activity relationships (SAR) of this compound derivatives?

Answer:

- Functional Group Modifications: Synthesize analogs with varied substituents (e.g., halogen, alkyl, or trifluoromethyl groups) and evaluate biological activity. For example, 2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine derivatives were screened for fungicidal activity, revealing the importance of electron-withdrawing groups .

- Computational Modeling: Use density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental bioactivity data. This approach can prioritize compounds for synthesis and testing .

Advanced: How can researchers ensure reproducibility in scaled-up synthesis while maintaining product purity?

Answer:

- Process Analytical Technology (PAT): Implement in-line monitoring (e.g., FTIR, Raman spectroscopy) to track reaction progress and detect impurities in real time .

- Purification Protocols: Use column chromatography with optimized eluent systems (e.g., ethanol-dichloromethane gradients) to separate closely related byproducts, as demonstrated in the purification of pyridinylpyrimidines .

- Batch Consistency: Document detailed reaction parameters (e.g., stirring rate, cooling rate post-reaction) and validate via NMR and HPLC across multiple batches .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile intermediates .

- Waste Management: Segregate waste containing ethynyl or pyridine moieties and dispose via certified hazardous waste handlers to avoid environmental contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.